molecular formula C6H2BrClFI B6354357 5-bromo-1-chloro-2-fluoro-3-iodoBenzene CAS No. 56141-12-9

5-bromo-1-chloro-2-fluoro-3-iodoBenzene

Cat. No.: B6354357
CAS No.: 56141-12-9
M. Wt: 335.34 g/mol
InChI Key: PJBPGGLTSPFQQW-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-fluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-chloro-2-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative. For instance, starting with a suitable precursor, sequential halogenation reactions can be carried out under controlled conditions to introduce bromine, chlorine, fluorine, and iodine atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-fluoro-3-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-1-chloro-2-fluoro-3-iodobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-bromo-1-chloro-2-fluoro-3-iodobenzene depends on its specific application. In chemical reactions, the halogen atoms can participate in various interactions, such as forming bonds with other atoms or molecules. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-1-chloro-2-fluoro-3-iodobenzene include other halogenated benzene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBPGGLTSPFQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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